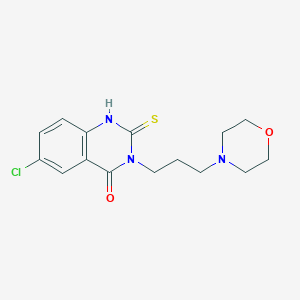
6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a chloro group at the 6th position, a morpholin-4-yl-propyl group at the 3rd position, and a thioxo group at the 2nd position. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2-aminobenzamide and 3-(morpholin-4-yl)propylamine.
Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under specific conditions to form the quinazolinone core.
Thioxo Group Introduction:
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one involves scaling up the synthetic route described above. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-thioxo-2,3-dihydro-1H-quinazolin-4-one: Lacks the morpholin-4-yl-propyl group.
3-(3-Morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one: Lacks the chloro group at the 6th position.
6-Chloro-3-(3-morpholin-4-yl-propyl)-1H-quinazolin-4-one: Lacks the thioxo group at the 2nd position.
Uniqueness
The unique combination of the chloro group, morpholin-4-yl-propyl group, and thioxo group in 6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one imparts distinct chemical and biological properties that differentiate it from other similar compounds. These properties make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H18ClN3O2S |
|---|---|
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H18ClN3O2S/c16-11-2-3-13-12(10-11)14(20)19(15(22)17-13)5-1-4-18-6-8-21-9-7-18/h2-3,10H,1,4-9H2,(H,17,22) |
Clave InChI |
JAYBNRRVPGYVNR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14119475.png)
![4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid](/img/structure/B14119491.png)
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B14119494.png)
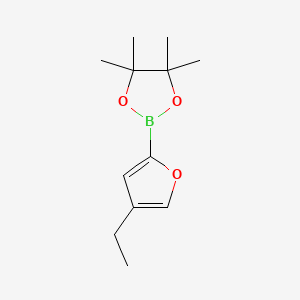
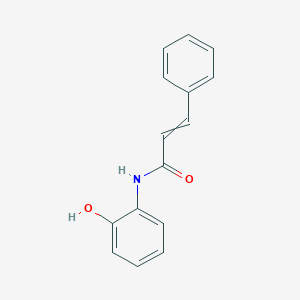
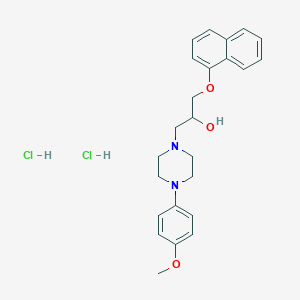

![5-(p-Tolyl)benzo[b]thiophene](/img/structure/B14119527.png)
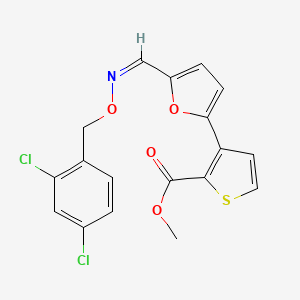
![tert-Butyl [(1S,3R)-4-hydroxy-1-(hydroxymethyl)-3-methylbutyl]carbamate](/img/structure/B14119535.png)
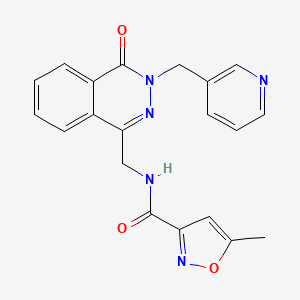
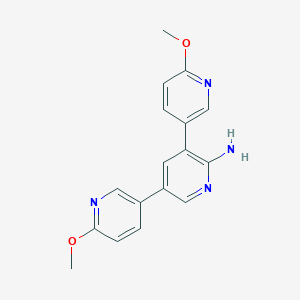
![3-[4-(Methoxycarbonyl)-5-methylfur-2-yl]acrylic acid](/img/structure/B14119552.png)
